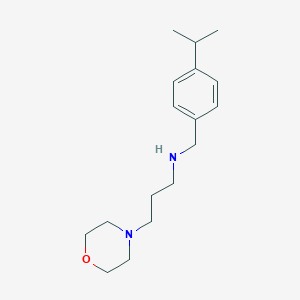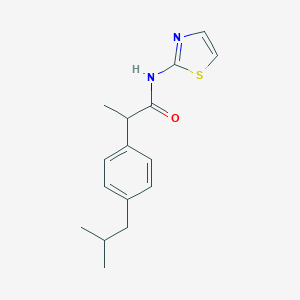
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide, also known as IBTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce fever and swelling. In addition, 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions. However, one of the limitations of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. One area of research could focus on improving the solubility of the compound, which would make it easier to administer in vivo. Another area of research could focus on investigating the potential use of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the mechanism of action of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide and to identify potential targets for the compound.
Méthodes De Synthèse
The synthesis of 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propionyl chloride to yield 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
59512-35-5 |
|---|---|
Nom du produit |
2-(4-Isobutylphenyl)-N-(2-thiazolyl)propionamide |
Formule moléculaire |
C16H20N2OS |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(19)18-16-17-8-9-20-16/h4-9,11-12H,10H2,1-3H3,(H,17,18,19) |
Clé InChI |
XXHYVCJVOSWFIG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
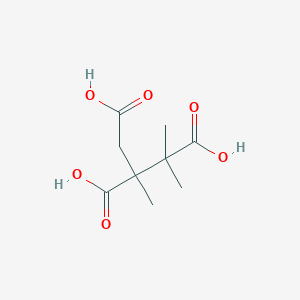
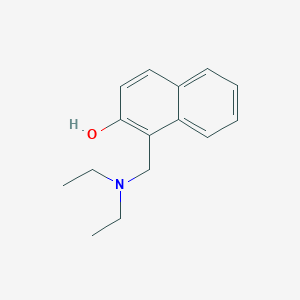
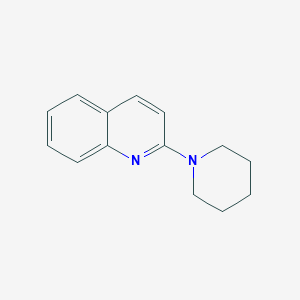
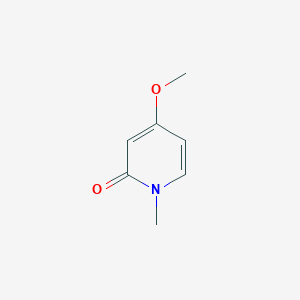
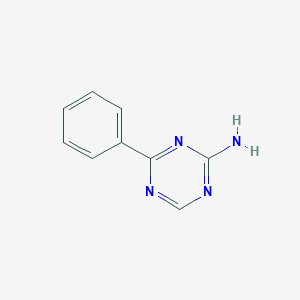
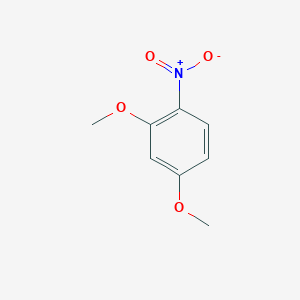
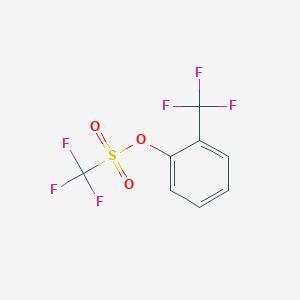
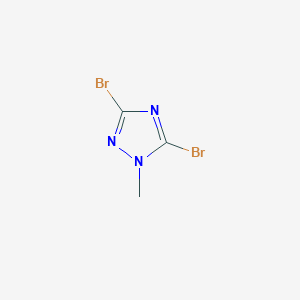
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
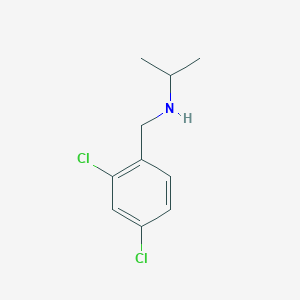
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
